molecular formula C33H35N3O4S B11632973 ethyl (2Z)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11632973
M. Wt: 569.7 g/mol
InChI Key: ZFVWXMACRMEQBQ-IMRQLAEWSA-N
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Description

ETHYL (2Z)-2-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo various transformations such as alkylation, cyclization, and condensation reactions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and characterization using techniques like NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism would depend on the specific structure and functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may share similar biological activities.

    Pyrroles: Compounds containing the pyrrole ring may exhibit comparable properties.

    Phenyl Derivatives: Molecules with phenyl groups may have related chemical behaviors.

Uniqueness

The unique combination of functional groups and structural features in ETHYL (2Z)-2-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(4-ETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C33H35N3O4S

Molecular Weight

569.7 g/mol

IUPAC Name

ethyl (2Z)-2-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H35N3O4S/c1-8-39-26-15-13-24(14-16-26)30-28(32(38)40-9-2)22(6)34-33-36(30)31(37)27(41-33)18-25-17-21(5)35(23(25)7)29-19(3)11-10-12-20(29)4/h10-18,30H,8-9H2,1-7H3/b27-18-

InChI Key

ZFVWXMACRMEQBQ-IMRQLAEWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=C(N(C(=C4)C)C5=C(C=CC=C5C)C)C)/S3)C)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(C(=C4)C)C5=C(C=CC=C5C)C)C)S3)C)C(=O)OCC

Origin of Product

United States

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